4-nitro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide

Description

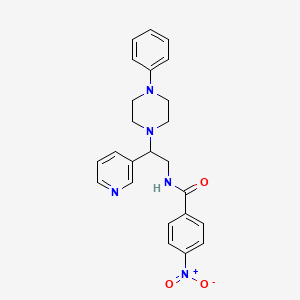

This compound features a benzamide core substituted with a nitro group at the para position. The amide nitrogen is linked to a branched ethyl chain bearing a 4-phenylpiperazin-1-yl group and a pyridin-3-yl moiety. Crystallographic studies of related compounds reveal chair conformations of the piperazine ring and distinct dihedral angles between aromatic systems, which are critical for molecular recognition .

Properties

IUPAC Name |

4-nitro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c30-24(19-8-10-22(11-9-19)29(31)32)26-18-23(20-5-4-12-25-17-20)28-15-13-27(14-16-28)21-6-2-1-3-7-21/h1-12,17,23H,13-16,18H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZBTOSAOKMWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-nitro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound involves standard organic reactions, including the coupling of piperazine derivatives with substituted benzamides. The chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, with some compounds yielding IC50 values as low as 1.35 µM .

Anticonvulsant Activity

Research on related piperazine derivatives has highlighted their potential as anticonvulsant agents. A study demonstrated that certain piperazine compounds displayed significant activity in maximal electroshock (MES) seizure models, suggesting a possible mechanism involving sodium channel modulation .

Antitumor Activity

The antitumor potential of compounds related to this compound has been explored extensively. For example, various derivatives have been tested against different cancer cell lines, with some showing IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

- Piperazine Ring Modifications : Alterations in the piperazine moiety significantly affect the compound's potency and selectivity.

- Substituent Variations : The presence of electron-withdrawing groups (like nitro groups) enhances biological activity by improving binding affinity to target receptors.

Case Study 1: Antimycobacterial Activity

A series of benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, compounds with structural similarities to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM, demonstrating significant efficacy .

Case Study 2: Anticonvulsant Screening

In a study evaluating the anticonvulsant properties of piperazine derivatives, several compounds were tested using the MES model. The results indicated that modifications in the piperazine structure led to varying degrees of efficacy, highlighting the importance of structural design in enhancing therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Key Structural Differences

Key Observations :

- Piperazine vs. Piperidine : Piperazine (target compound) allows for hydrogen bonding via its nitrogen atoms, whereas piperidine (CNS4) lacks this capability.

- Conformational Flexibility : The chair conformation of the piperazine ring in the target compound minimizes steric hindrance, facilitating interactions with planar aromatic systems in receptors .

Key Observations :

- Synthetic Complexity : The target compound requires multi-step amidation and crystallization, whereas CNS4 is synthesized efficiently via a one-pot thiocarbamoylation reaction .

- Lipophilicity : The nitro group in the target compound increases LogP compared to CNS4, suggesting differences in membrane permeability.

Table 3: Functional Roles

Key Observations :

- Receptor Specificity : Analogues like N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide are designed for 5-HT1A receptor binding, leveraging the nitro group for radiolabeling (e.g., 18F-MPPF) .

- Therapeutic Versatility : Thiazolyl- and isoxazolyl-substituted benzamides () exhibit broad activity against cancer and viral infections, highlighting the impact of heterocyclic modifications .

Crystallographic and Conformational Analysis

Table 4: Structural Parameters

Key Observations :

- Conformational Stability : The chair conformation in the target compound’s piperazine ring reduces steric strain, promoting stable receptor interactions.

- Hydrogen Bonding : Intramolecular interactions in the target compound stabilize its conformation, a feature absent in derivatives with methylpiperazine .

Q & A

Basic: What are the recommended synthetic routes for 4-nitro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

Intermediate preparation : React a pyridinyl-piperazinyl precursor with a nitro-substituted benzoyl chloride.

Coupling : Use amide bond formation under basic conditions (e.g., K₂CO₃ in acetonitrile) to link intermediates.

Purification : Employ column chromatography or recrystallization for high-purity yields .

Key challenges include optimizing reaction time and solvent selection to minimize byproducts. Characterization via NMR and LC-MS is critical to confirm structural integrity .

Basic: How is the molecular structure of this compound validated in research settings?

Answer:

Validation relies on:

- 1H/13C NMR : To confirm proton and carbon environments, especially distinguishing the nitrobenzamide and piperazinyl-pyridinyl moieties.

- Mass spectrometry (LC-MS/ESI) : For molecular weight verification (e.g., m/z ~500-550 [M+H]+ range).

- X-ray crystallography : If crystalline, provides absolute configuration data .

Discrepancies in spectral data may indicate isomerization or impurities, necessitating repeat synthesis .

Advanced: How can contradictory bioactivity data for this compound be resolved?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies.

- Structural analogs : Compare activity with derivatives (e.g., 4-nitro-N-(phenylcarbamothioyl)benzamide in ) to identify critical pharmacophores.

- Computational modeling : Use molecular docking to predict binding affinity to targets like kinases or GPCRs, cross-referencing with experimental IC₅₀ values .

A meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) is recommended .

Advanced: What strategies optimize the pharmacokinetic profile of this compound?

Answer:

- Lipophilicity adjustments : Introduce trifluoromethyl groups to enhance metabolic stability (see ).

- Prodrug design : Mask the nitro group with bioreversible protectors (e.g., acetyl) to improve solubility.

- In silico ADME prediction : Tools like SwissADME predict absorption barriers, guiding structural modifications .

Validate via in vivo studies measuring half-life and bioavailability in rodent models .

Basic: What biological targets are hypothesized for this compound?

Answer:

Potential targets include:

- Kinases : The pyridinyl-piperazinyl moiety may mimic ATP-binding sites.

- Inflammatory pathways : Nitro groups are associated with NF-κB inhibition ().

- Neurotransmitter receptors : Piperazine derivatives often target serotonin/dopamine receptors.

Initial screens should use radioligand binding assays or CRISPR-based target deconvolution .

Advanced: How can reaction yields be improved during scale-up synthesis?

Answer:

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity (e.g., ).

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency.

- Flow chemistry : Continuous processes mitigate batch variability .

Monitor reaction progress via inline FTIR or HPLC to adjust conditions dynamically .

Advanced: What computational methods elucidate structure-activity relationships (SAR)?

Answer:

- Molecular dynamics simulations : Assess binding pocket interactions over time.

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity.

- Free energy perturbation (FEP) : Quantify the impact of nitro group positioning on binding affinity .

Validate predictions with mutagenesis studies on target proteins .

Basic: What analytical techniques confirm compound purity?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantification.

- Elemental analysis : Verify C/H/N ratios within 0.3% of theoretical values.

- TGA/DSC : Detect polymorphic forms or solvates affecting stability .

Advanced: How do structural modifications impact off-target effects?

Answer:

- Selectivity profiling : Screen against panels of 100+ kinases or GPCRs.

- Metabolite identification : LC-MS/MS detects reactive intermediates causing toxicity.

- Cryo-EM : Resolve off-target binding modes at near-atomic resolution .

Substituting the nitro group with cyano or methylsulfonyl reduces off-target interactions in some analogs ( ).

Basic: What are the storage and handling protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.